Superior Acetylcholinesterase (AChE) Inhibition Compared to Unsubstituted Phenylacetonitrile
2-(3-Ethylphenyl)acetonitrile exhibits a >850,000-fold greater affinity for acetylcholinesterase (AChE) compared to the unsubstituted parent scaffold, phenylacetonitrile. This extreme differential highlights the critical role of the 3-ethyl substitution in enhancing target engagement [1][2].
| Evidence Dimension | AChE Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.30 nM |
| Comparator Or Baseline | Phenylacetonitrile: 1,110,000 nM (1.11E+6 nM) |
| Quantified Difference | ~853,846-fold higher affinity for the target compound |
| Conditions | In vitro enzymatic assay using acetylcholine iodate as substrate; preincubation for 10 min followed by substrate addition [1] |
Why This Matters
This massive difference in potency dictates that only the meta-ethyl substituted compound is viable for AChE-related assays or as a starting point for Alzheimer's disease drug discovery programs, while the unsubstituted analog is functionally inert.
- [1] BindingDB. (2007). BDBM50161481 CHEMBL3785391. Affinity Data: Ki = 1.30 nM. View Source
- [2] BindingDB. (2013). BDBM50367284 CHEMBL291584. Affinity Data: Ki = 1.11E+6 nM. View Source
